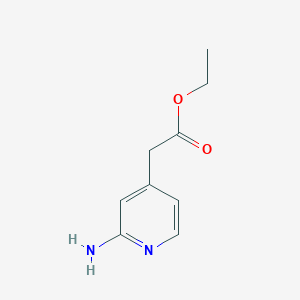

Ethyl 2-(2-aminopyridin-4-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(2-aminopyridin-4-yl)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3,(H2,10,11) |

InChI Key |

BOXVERMAHNKZSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(pyridin-4-ylamino)acetate

Structure: In this compound (), the ethyl ester is directly attached to an acetamide group, which connects to a pyridine ring via a secondary amine (pyridin-4-ylamino). Key Differences: Unlike the target compound, the amino group here is part of the linker rather than being a substituent on the pyridine ring. This alters electronic effects, as the lone pair of the amino group is delocalized into the acetamide moiety rather than activating the pyridine ring. Reactivity: The pyridin-4-ylamino group may reduce aromatic ring activation, making it less reactive toward electrophilic substitution compared to the target compound’s 2-aminopyridine core. Synthesis: Synthesized via refluxing 4-aminopyridine with ethyl chloroacetate in ethanol, suggesting similar conditions could be adapted for the target compound .

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate

Structure: This compound () features a Boc-protected amino group on the alpha carbon of the acetate ester, with a pyridin-4-yl group at the same position. Key Differences: The amino group is located on the acetate’s alpha carbon rather than the pyridine ring, drastically altering electronic and steric profiles. The Boc group enhances stability during synthesis but requires deprotection for further functionalization. Applications: Likely serves as a synthetic intermediate in drug development, highlighting the importance of protective groups in modifying reactivity .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

Structure: A 3-chloro substituent on the pyridine ring and an amino group on the acetate’s alpha carbon characterize this compound (). Key Differences: The chloro group introduces electron-withdrawing effects, reducing the pyridine ring’s basicity compared to the target compound’s electron-donating amino group. The hydrochloride salt improves solubility in polar solvents. Biological Relevance: Such halogenated derivatives are common in medicinal chemistry for enhanced target binding and metabolic stability .

Imidazole-Based Analogs ()

Structure: Compounds like Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate replace the pyridine ring with an imidazole core. Key Differences: Imidazole’s dual nitrogen atoms create distinct hydrogen-bonding and coordination capabilities. Applications: Imidazole derivatives are prevalent in antifungal and kinase inhibitor therapies, suggesting divergent biological applications compared to pyridine-based compounds .

Physical and Chemical Properties

| Compound | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-(2-aminopyridin-4-yl)acetate | ~180.20 (estimated) | High (polar solvents) | 2-Aminopyridine, ester |

| Ethyl 2-(pyridin-4-ylamino)acetate | 194.21 | Moderate | Pyridinylamino, ester |

| Ethyl 2-((Boc)amino)-2-(pyridin-4-yl)acetate | 280.32 | Low (due to Boc) | Boc-protected amine, ester |

| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate | 242.10 (HCl salt) | High (aqueous) | Chloropyridine, amino, ester |

- Solubility: The target compound’s amino group enhances solubility in polar solvents, whereas Boc-protected or halogenated analogs exhibit reduced solubility .

- Stability : Halogenated derivatives (e.g., 3-chloro) may resist oxidation better than primary amines but are prone to nucleophilic aromatic substitution .

Preparation Methods

Key Steps:

-

Intermediate Formation : 2-Aminopyridine reacts with DMF-DMA at 40–100°C to generate N,N-dimethyl-N'-2-pyridylformamidine.

-

Cyclocondensation : The intermediate reacts with ethyl bromoacetate in DMF or dioxane, catalyzed by NaHCO₃ or K₂CO₃, to yield the target compound.

Table 1: Cyclocondensation Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| NaHCO₃ | DMF | 50 | 10 | 80.5 | |

| K₂CO₃ | Dioxane | 80 | 10 | 56.8 | |

| Triethylamine | Toluene | 100 | 8 | 63.1 |

Multi-Step Synthesis from Protected Intermediates

WO2015/96035 describes a three-step route for similar pyridine esters:

-

Protection : 5-Chloro-2-nitropyridine is treated with sodium hydride (NaH) in DMF.

-

Nucleophilic Substitution : Reaction with ethyl bromoacetate at 80°C.

-

Deprotection : Trifluoroacetic acid (TFA)-mediated deprotection followed by hydrogenation with Pd/C.

Adapting this method could involve starting with 2-nitro-4-bromopyridine, though yields for Ethyl 2-(2-aminopyridin-4-yl)acetate remain unverified.

Hydrolysis and Re-esterification Methods

This compound can be synthesized via hydrolysis of its acid chloride followed by re-esterification. 2044706-04-7 reports:

-

Hydrolysis : 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride is treated with thionyl chloride (SOCl₂) to form the acid chloride.

-

Esterification : Reaction with ethanol in the presence of pyridine yields the ethyl ester.

This method is less efficient (≤68% yield) due to side reactions but offers an alternative when direct routes fail.

Catalytic and Solvent Effects on Synthesis

Catalytic Systems:

Solvent Optimization:

-

Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but require careful temperature control to prevent decomposition.

-

Ether Solvents : THF and dioxane improve selectivity in Wittig reactions.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | High | 80.5 |

| Dioxane | 2.2 | Moderate | 56.8 |

| Toluene | 2.4 | Low | 63.1 |

Q & A

Q. What synthetic strategies are recommended for Ethyl 2-(2-aminopyridin-4-yl)acetate, and how can reaction efficiency be optimized?

- Methodological Answer: The compound can be synthesized via coupling reactions, such as nucleophilic substitution or condensation, using 2-aminopyridin-4-yl derivatives and ethyl haloacetates. Reaction efficiency is enhanced by:

- Solvent selection: Ethyl acetate (boiling point: 77.1°C, dielectric constant: 6.02) is suitable for reflux conditions due to its moderate polarity and low reactivity with amines .

- Catalysis: Base catalysts (e.g., K₂CO₃) improve nucleophilic attack on the α-carbon of the ester group.

- Purification: Column chromatography with ethyl acetate/hexane gradients isolates the product, leveraging polarity differences .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy: ¹H NMR identifies the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyridinyl protons (δ ~6.5–8.5 ppm).

- Mass spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis: Validates C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What methodologies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer: Cross-validation using:

- SHELX suite: SHELXL refines structures against high-resolution data, addressing discrepancies in bond lengths/angles via least-squares minimization .

- ORTEP-3: Visualizes thermal ellipsoids to assess positional uncertainty in atomic coordinates .

- Multi-dataset refinement: Independent data collections (e.g., synchrotron vs. lab-source) reduce systematic errors .

Q. How can the amino group’s reactivity be systematically studied while preserving the ester functionality?

- Methodological Answer: Selective functionalization strategies include:

Q. What experimental design considerations are critical for studying solvent effects on the compound’s stability?

- Methodological Answer: Stability assays should:

- Vary solvent polarity: Test aqueous buffers (pH 6–8) and organic solvents (e.g., DMSO, acetonitrile) to assess hydrolysis rates.

- Monitor degradation: Use HPLC with UV detection (λ = 254 nm) to quantify decomposition products. Ethyl acetate’s low water solubility (~3% w/w) minimizes ester hydrolysis in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.